

# 2,4-Dibromoanisole IUPAC name 2,4-dibromo-1methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to 2,4-Dibromo-1-methoxybenzene

### Introduction

2,4-Dibromo-1-methoxybenzene, also known by its common name **2,4-dibromoanisole**, is a halogenated aromatic ether. Its structure, featuring a methoxy group and two bromine atoms on a benzene ring, makes it a valuable intermediate in organic synthesis. The methoxy group is an activating, ortho-, para-directing group, which influences the regioselectivity of further electrophilic substitution reactions.[1][2] The presence of two bromine atoms provides reactive handles for a variety of cross-coupling reactions, making this compound a versatile building block for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science.[3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers and professionals in drug development.

## **Physicochemical and Identification Data**

Quantitative data for 2,4-dibromo-1-methoxybenzene are summarized in Table 1 for easy reference.



Property	Value	Reference(s)
IUPAC Name	2,4-dibromo-1- methoxybenzene	[4]
Synonyms	2,4-Dibromoanisole, Anisole, 2,4-dibromo-	[4]
CAS Number	21702-84-1	[4]
Molecular Formula	C7H6Br2O	[4]
Molecular Weight	265.93 g/mol	[4]
Appearance	Light beige crystalline powder	_
Melting Point	61-63 °C	_
Boiling Point	101-106 °C at 1 mmHg	_
XLogP3	3.6	_
Hydrogen Bond Donors	0	_
Hydrogen Bond Acceptors	1	

## **Synthesis Protocols**

2,4-Dibromo-1-methoxybenzene can be synthesized through several routes. The most common method is the direct electrophilic bromination of anisole.

### **Experimental Protocol: Direct Bromination of Anisole**

The methoxy group of anisole is strongly activating, allowing for bromination without a Lewis acid catalyst.[5] The reaction typically proceeds in a polar solvent like acetic acid.[2]

Objective: To synthesize 2,4-dibromo-1-methoxybenzene via electrophilic aromatic substitution.

#### Materials:

Anisole (1 equivalent)



- Bromine (2.2 equivalents)
- Glacial Acetic Acid (solvent)
- Sodium bisulfite solution (for quenching)
- Sodium bicarbonate solution (for neutralization)
- Dichloromethane or Diethyl ether (for extraction)
- Anhydrous Magnesium Sulfate (drying agent)
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

#### Procedure:

- Set up a round-bottom flask with a magnetic stirrer and a dropping funnel in a fume hood.
- Charge the flask with anisole (1 eq.) dissolved in glacial acetic acid.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add bromine (2.2 eq.), dissolved in a small amount of glacial acetic acid, to the stirred solution via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C.
- After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- Quench the reaction by slowly pouring the mixture into a beaker containing an aqueous solution of sodium bisulfite to destroy excess bromine.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).
- Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.

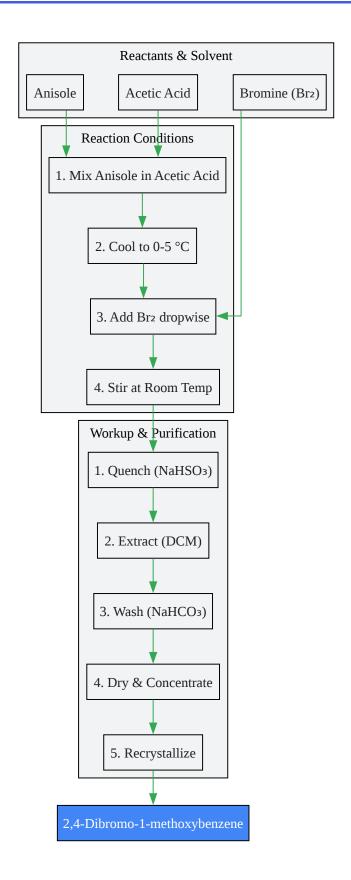






- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure 2,4-dibromo-1-methoxybenzene.





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**Figure 1:** Synthesis workflow for 2,4-dibromo-1-methoxybenzene.



## **Chemical Reactivity and Applications**

The two bromine atoms on the aromatic ring of 2,4-dibromo-1-methoxybenzene serve as key functional groups for forming new carbon-carbon and carbon-heteroatom bonds. This makes the compound a valuable precursor in the synthesis of pharmaceuticals and other bioactive molecules.[6][7] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are primary examples of its utility.[8][9][10]

### The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide.[9][10] 2,4-Dibromo-1-methoxybenzene can be selectively coupled at either the C2 or C4 position, or sequentially at both, to build complex biaryl or substituted aromatic structures. These structures are common motifs in drug candidates.

### **Experimental Protocol: Suzuki-Miyaura Cross-Coupling**

Objective: To couple 2,4-dibromo-1-methoxybenzene with an arylboronic acid.

#### Materials:

- 2,4-Dibromo-1-methoxybenzene (1 equivalent)
- Arylboronic acid (1.1 equivalents for mono-coupling)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>, 2-3 equivalents)
- Solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)
- Schlenk flask or sealed vial, condenser, magnetic stirrer, inert atmosphere (Nitrogen or Argon).

#### Procedure:

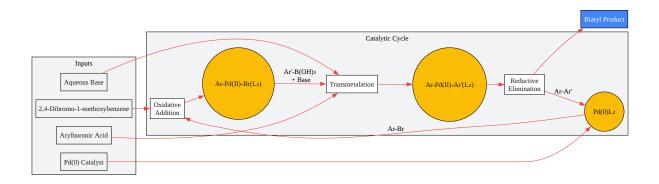
### Foundational & Exploratory





- To a Schlenk flask, add 2,4-dibromo-1-methoxybenzene (1 eq.), the arylboronic acid (1.1 eq.), the palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 0.03 eq.), and the base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2 eq.).
- Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
- Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe.
- Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
- After cooling to room temperature, dilute the mixture with ethyl acetate and water.
- Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.





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Figure 2: Catalytic cycle of a Suzuki-Miyaura coupling reaction.

## **Spectroscopic Analysis**

The structure of 2,4-dibromo-1-methoxybenzene can be confirmed using standard spectroscopic techniques.

- ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy (-OCH₃) protons around 3.8-3.9 ppm. The aromatic region will display three signals corresponding to the three protons on the benzene ring, with coupling patterns dictated by their positions relative to the bromine atoms.
- ¹³C NMR: The carbon NMR spectrum will show seven distinct signals: one for the methoxy carbon (around 56 ppm) and six for the aromatic carbons, including the two carbons bonded to bromine which will appear at characteristic chemical shifts.



- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a
  molecule containing two bromine atoms (isotopes <sup>79</sup>Br and <sup>81</sup>Br), with major peaks
  corresponding to the molecular ion [M]<sup>+</sup>, [M+2]<sup>+</sup>, and [M+4]<sup>+</sup>.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-O stretching frequencies for the ether linkage, C-H stretching for the aromatic and methyl groups, and C=C stretching for the aromatic ring.

### Safety and Handling

2,4-Dibromo-1-methoxybenzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.

Hazard Class	Statement
Acute Toxicity, Oral	H302: Harmful if swallowed
Skin Sensitization	H317: May cause an allergic skin reaction
Aquatic Hazard	H411: Toxic to aquatic life with long lasting effects

#### **Precautionary Statements:**

- P264: Wash hands and face thoroughly after handling.
- P273: Avoid release to the environment.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302 + P352: IF ON SKIN: Wash with plenty of water.

This compound should be stored in a cool, dry place away from oxidizing agents, sealed in a tightly closed container.



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